![molecular formula C14H20ClNO B1382058 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride CAS No. 117623-50-4](/img/structure/B1382058.png)
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride
Overview
Description
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a chemical compound with the CAS Number: 117623-50-4 . It has a molecular weight of 253.77 and its molecular formula is C14H20ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis and Stereochemistry :
- A study detailed the synthesis of N-benzylated piperidones, including derivatives of 1-Benzyl-2,2-dimethylpiperidin-4-one, and discussed their stereochemistry. The compounds were characterized by analytical and spectral methods, and their chair conformation with equatorial orientation of substituents was established (Dindulkar et al., 2012).
Chemical Labeling and Analysis :
- A study on a compound with structural similarity to 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride explored its tritium labeling and chemical analysis. This study offers insights into the labeling patterns and stereochemical configuration of similar compounds (Hong et al., 2015).
Catalytic Hydrogenation in Synthesis :
- Research focusing on the catalytic hydrogenation process in the synthesis of related compounds to this compound was conducted. This study provides understanding about catalyst activity, selectivity, and optimal reaction conditions (Samardžić & Zrnčević, 2012).
Pharmacological Applications :
- Several studies have explored the potential pharmacological applications of compounds structurally similar to this compound. These include research on their antimicrobial and anticancer activities, as well as their role as inhibitors in various biological processes (Sahu et al., 2013; Jayabharathi et al., 2007; Stock et al., 2011).
Fractal Analysis in Catalytic Processes :
- A study conducted fractal analysis on the surface morphologies of catalysts used in hydrogenation processes related to compounds like this compound. This research provides insights into the effect of catalyst surface structure on reaction kinetics (Jelčić et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNKVTXGIXEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1CC2=CC=CC=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117623-50-4 | |
Record name | 4-Piperidinone, 2,2-dimethyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117623-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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